molecular formula C14H17NO B112169 2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one CAS No. 185692-51-7

2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one

Cat. No. B112169
M. Wt: 215.29 g/mol
InChI Key: DLTLETIGPVMJIX-UHFFFAOYSA-N
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Description

The compound “2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

1. Insecticidal Agents

  • Summary of Application : Pyrrole derivatives, including “2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one”, have been synthesized and tested as potential insecticidal agents against the Cotton Leafworm, Spodoptera littoralis. The structures were proved using infrared (IR), nuclear magnetic resonance (NMR), and mass spectrum (MS) techniques .
  • Methods of Application : The toxicological characteristics were tested under laboratory conditions .
  • Results : Compounds 6a, 7a, 8c, and 3c possess the highest insecticidal bioefficacy, with LC50 values of 0.5707, 0.1306, 0.9442, and 5.883 ppm, respectively .

2. Supramolecular Chemistry

  • Summary of Application : Strapped calix4pyrroles, which may include “2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one”, have been used in supramolecular chemistry for molecular recognition, supramolecular extraction, separation technology, ion transport, and as agents capable of inhibiting cancer cell proliferation .
  • Methods of Application : The exact methods of application are not specified in the source, but it involves the design and synthesis of strapped calix4pyrroles .
  • Results : The results are not quantitatively specified in the source, but the strapped calix4pyrroles have shown enhanced binding affinities and selectivities compared to the parent system .

Safety And Hazards

The safety data sheet for a similar compound, “1-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-[(2-methylphenyl)sulphonyl]urea”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-benzyl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c16-14-7-6-12-9-15(10-13(12)14)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTLETIGPVMJIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2C1CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90541472
Record name 2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one

CAS RN

185692-51-7
Record name 2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 3-neck, 1-L round bottom flask equipped with an addition funnel, internal thermometer, and N2 inlet at RT was charged with cyclopentenone (16.48 g, 0.20 mol) in 0.5 L of CH2Cl2. Benzyl(methoxymethyl)trimethylsilylmethylamine (5.0 grams, 21 mmol) and trifluoroacetic acid (TFA) (1.07 mL, 13.9 mmol) were added. To this mixture was added additional benzyl(methoxymethyl)-trimethylsilylmethylamine (40 g, 0.168 mol) dropwise via addition funnel over 1 hour with the reaction temperature being maintained below 25° C. (water bath). After the addition was complete, the mixture was stirred for 4 h. The mixture was washed with 1×100 mL 10% Na2CO3. The layers were separated and the organic layer was washed with 1×100 mL 23% NaCl. The organic extract was concentrated under reduced pressure to give an oil. The oil was redissolved in methyl-t-butyl ether (250 mL) and extracted into 1M H3PO4 (200 mL). The aqueous layer was basified with 50% NaOH to pH 12. The product was extracted with methyl-t-butyl ether (250 mL). The layers were separated and the organic layer was washed with 23% NaCl. The layers were separated. The organic layer was charged with acetonitrile (50 mL) and silica gel (10 gms). The mixture was stirred 5 minutes and filtered through a silica gel pad (10 grams). The filtrate was concentrated to give the title compound (35.0 grams, 81.4% of theory), which was carried on to the next step without further purification. MS (ESI/APCI) m/z 216 (M+H)+.
[Compound]
Name
1-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16.48 g
Type
reactant
Reaction Step Two
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0.5 L
Type
solvent
Reaction Step Two
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5 g
Type
reactant
Reaction Step Three
Quantity
1.07 mL
Type
catalyst
Reaction Step Three
Quantity
40 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
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250 mL
Type
solvent
Reaction Step Six
Yield
81.4%

Synthesis routes and methods II

Procedure details

To an ethyl acetate (50 ml) solution of 7-benzyl-2-oxo-7-azabicyclo[3.3.0]oct-3-ene (1.45 g, 6.78 mmol) was added 5% rhodium-on-alumina (700 mg), and the mixture was stirred vigorously in a hydrogen atmosphere for 3.5 hours. The insoluble matter was removed by Celite filtration, and the filtrate was concentrated. The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=1:1) to give 1.22 g (5.70 mmol, 84%) of the title compound as a colorless oily substance. The TLC and 1H-NMR data of the product were in agreement with those of the product of Reference Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
7-benzyl-2-oxo-7-azabicyclo[3.3.0]oct-3-ene
Quantity
1.45 g
Type
reactant
Reaction Step Two
Quantity
700 mg
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
84%

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